molecular formula C9H9BrN4 B12210420 (5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine

(5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine

Cat. No.: B12210420
M. Wt: 253.10 g/mol
InChI Key: YCPMYQCFQXLMLH-UHFFFAOYSA-N
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Description

(5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromophenyl group attached to the triazole ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine typically involves the reaction of 4-bromobenzylamine with triazole derivatives under specific conditions. One common method includes the use of copper(I) bromide and potassium carbonate in dimethyl sulfoxide at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the triazole moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium azide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines.

Scientific Research Applications

(5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The bromophenyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor or activator of various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine is unique due to the presence of both the triazole ring and the bromophenyl group. This combination imparts specific chemical and biological properties, making it a versatile compound in various applications.

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C9H9BrN4/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14)

InChI Key

YCPMYQCFQXLMLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CN)Br

Origin of Product

United States

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